2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate

Description

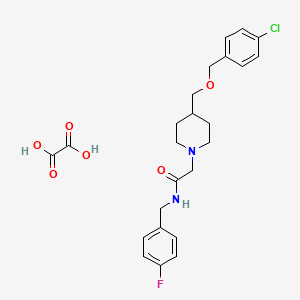

This compound is an acetamide derivative featuring a piperidine core substituted with a 4-chlorobenzyloxy-methyl group at the 4-position. The acetamide nitrogen is linked to a 4-fluorobenzyl moiety, and the oxalate salt form enhances solubility and stability.

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFN2O2.C2H2O4/c23-20-5-1-18(2-6-20)15-28-16-19-9-11-26(12-10-19)14-22(27)25-13-17-3-7-21(24)8-4-17;3-1(4)2(5)6/h1-8,19H,9-16H2,(H,25,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPWVOARWOIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate , also known by its CAS number 1396878-68-4, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H27ClN2O6

- Molecular Weight : 462.9 g/mol

- Structure : The compound features a piperidine ring substituted with a chlorobenzyl ether and a fluorobenzyl acetamide moiety.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- Inhibition of cell cycle progression.

- Induction of apoptosis through mitochondrial pathways.

- Modulation of signaling pathways such as PI3K/Akt and MAPK.

- Case Studies :

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

-

Mechanism of Action :

- Reduction of oxidative stress.

- Modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

- Research Findings :

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent, which is crucial for treating conditions like arthritis and other inflammatory diseases.

-

Mechanism of Action :

- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

- Suppression of NF-kB signaling pathway.

-

Research Findings :

- Experimental results indicated that the compound significantly reduced inflammation markers in animal models, suggesting its potential application in inflammatory diseases (source: ).

Comparative Biological Activity Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide | Inhibition of cancer cell proliferation |

| Neuroprotective | Piperidine derivatives | Reduction in oxidative stress |

| Anti-inflammatory | Various piperidine compounds | Decrease in inflammatory cytokines |

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide Oxalate

- Structural Differences : The acetamide nitrogen here is substituted with a 4-acetylphenyl group instead of 4-fluorobenzyl.

| Parameter | Target Compound | N-(4-Acetylphenyl) Analogue |

|---|---|---|

| N-Substituent | 4-Fluorobenzyl | 4-Acetylphenyl |

| Electron Effects | Moderate electron-withdrawing | Strong electron-withdrawing |

| Lipophilicity (logP)* | Higher (chlorobenzyl + fluorobenzyl) | Slightly lower (acetyl group) |

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfanyl)acetamide

- Structural Differences : Replaces the piperidinyl-chlorobenzyloxy group with an indole-thioether-piperidinyl motif.

- Reduced conformational rigidity compared to the piperidine-chlorobenzyloxy scaffold .

| Parameter | Target Compound | Indole-Thioether Analogue |

|---|---|---|

| Core Structure | Piperidine-chlorobenzyloxy | Indole-thioether-piperidinyl |

| Hydrogen Bond Capacity | Moderate (ether oxygen) | High (sulfur, indole NH) |

| Metabolic Stability | High (fluorobenzyl) | Moderate (indole oxidation risk) |

N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

- Structural Differences : Incorporates a spirocyclic diazaspirodecane-dione system instead of the piperidine-chlorobenzyloxy group.

- Lower lipophilicity due to polar dione groups, reducing membrane permeability .

| Parameter | Target Compound | Spirocyclic Analogue |

|---|---|---|

| Conformational Flexibility | Moderate | Low (rigid spirocycle) |

| Solubility | High (oxalate salt) | Moderate (polar dione groups) |

Key Findings and Implications

Substituent Effects : The 4-fluorobenzyl group in the target compound balances metabolic stability and lipophilicity better than analogues with acetylphenyl or spirocyclic systems.

Salt Form Advantage : The oxalate counterion likely improves aqueous solubility compared to neutral or hydrochloride salt forms seen in analogues .

Target Selectivity : Structural variations in piperidine substituents (e.g., chlorobenzyloxy vs. spirocycles) suggest divergent biological target profiles, necessitating further pharmacological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.